Devazepide - 103420-77-5

Devazepide

Catalog Number: EVT-267103
CAS Number: 103420-77-5
Molecular Formula: C25H20N4O2
Molecular Weight: 408.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Devazepide is a synthetic, non-peptide compound that acts as a potent and selective antagonist of CCK1R [, , , , , , , , , , , , , , ]. This molecule selectively binds to CCK1R, effectively blocking the actions of cholecystokinin (CCK), a peptide hormone involved in various physiological processes like digestion, satiety, and anxiety [, , , , , , , , , , , , ]. Its high selectivity for CCK1R over the CCK2R subtype makes it a valuable tool for dissecting the physiological roles of CCK [, , , , , , , , ].

Cholecystokinin (CCK)

  • Relevance: Devazepide acts as a potent and selective antagonist of the CCKA receptor, a subtype of the receptor that CCK binds to. Devazepide effectively blocks the actions of CCK at the CCKA receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , ]

Sulfated Cholecystokinin-8 (CCK-8S)

  • Relevance: CCK-8S is frequently used in research to investigate the physiological and pharmacological effects of CCK receptor activation. Devazepide has been shown to effectively antagonize the effects of CCK-8S, particularly those mediated through the CCKA receptor. Studies have compared and contrasted the effects of devazepide and CCK-8S on various parameters, such as food intake, pancreatic function, and tumor cell growth. [, , , , , , , , ]

Lorglumide

    L-365,260

    • Relevance: L-365,260 is structurally distinct from devazepide, a CCKA receptor antagonist, and their pharmacological profiles differ accordingly. These two antagonists are often used in combination in research to dissect the specific roles of CCKA and CCKB receptors in various physiological and behavioral processes. [, , , , , , , ]
    • Relevance: Pentagastrin is used clinically to assess gastric acid secretion. In research, it is employed as an agonist to investigate the effects of CCK receptor activation. Notably, devazepide has been shown to have a lower affinity for the CCKA receptor when pentagastrin is used as the agonist compared with CCK-8S, highlighting potential differences in receptor conformation or binding sites. [, ]

    CI-988

    • Relevance: Structurally distinct from devazepide, CI-988 is another tool used in research to discern the distinct roles of CCKA and CCKB receptors. The combined use of devazepide (CCKA antagonist) and CI-988 (CCKB antagonist) allows researchers to explore the specific contributions of each receptor subtype. [, , ]

    Gastrin

    • Relevance: Gastrin's structural resemblance to CCK and shared ability to interact with CCK receptors, although with different affinities, make it a relevant compound in understanding devazepide's mechanism of action and the broader physiological roles of CCK receptors. []

    A-70104

    • Relevance: The comparison between A-70104 and devazepide's actions helps elucidate the importance of peripheral vs. central CCKA receptors in mediating various physiological functions. [, , , ]
    • Relevance: Dexloxiglumide is another tool used to investigate the therapeutic potential of CCKA receptor antagonism, and its comparison with devazepide provides insights into structure-activity relationships within this class of compounds. []
    Classification
    • Type: Benzodiazepine derivative
    • Mechanism: Cholecystokinin A receptor antagonist
    • CAS Number: 103420-77-5
    • Molecular Formula: C₃₄H₄₁N₄O₂
    Synthesis Analysis

    Devazepide is synthesized through methods akin to those used for other benzodiazepines. The synthesis typically involves the formation of the benzodiazepine core followed by specific modifications to introduce the requisite functional groups. The synthesis process can be outlined in the following steps:

    1. Formation of the Benzodiazepine Core: This usually involves cyclization reactions that form the central benzodiazepine structure.
    2. Functionalization: Subsequent reactions introduce substituents necessary for receptor activity, particularly modifications that enhance selectivity for the cholecystokinin A receptor.
    3. Purification: The final product is purified to achieve high purity levels (≥99%) suitable for research applications .

    The synthesis conditions typically include specific temperatures and reaction times that are optimized to maximize yield and purity.

    Molecular Structure Analysis

    The molecular structure of devazepide can be described as follows:

    • IUPAC Name: 1-(2-Methylphenyl)-7-(4-methylpiperazin-1-yl)-3H-1,4-benzodiazepin-2-one
    • Molecular Weight: 408.461 g/mol
    • Structural Characteristics:
      • Contains a fused benzodiazepine ring system.
      • Substituted with a piperazine moiety that contributes to its biological activity.

    The three-dimensional conformation of devazepide allows it to fit into the binding site of the cholecystokinin A receptor effectively, which is crucial for its antagonistic activity .

    Chemical Reactions Analysis

    Devazepide undergoes various chemical reactions primarily related to its interactions with biological targets:

    1. Receptor Binding: The primary reaction involves binding to the cholecystokinin A receptor, where it competes with endogenous ligands like cholecystokinin octapeptide.
    2. Metabolism: In vivo, devazepide may undergo metabolic transformations facilitated by liver enzymes, leading to various metabolites that could exhibit differing pharmacological profiles.
    3. Stability Studies: Chemical stability under physiological conditions is essential for its efficacy; studies often assess its degradation pathways in biological media.

    The interactions and reactions involving devazepide are critical for understanding its pharmacodynamics and pharmacokinetics .

    Mechanism of Action

    Devazepide acts primarily as an antagonist at the cholecystokinin A receptor. Its mechanism can be summarized as follows:

    1. Competitive Antagonism: Devazepide competes with cholecystokinin for binding at the receptor site, inhibiting downstream signaling pathways that would normally result in reduced appetite and delayed gastric emptying.
    2. Physiological Effects: By blocking these pathways, devazepide increases food intake and accelerates gastric emptying, which can be beneficial in conditions characterized by reduced appetite or delayed gastric motility .

    Studies have shown that devazepide has a relatively high affinity for the cholecystokinin A receptor compared to other receptors, suggesting its specificity in action .

    Physical and Chemical Properties Analysis

    The physical and chemical properties of devazepide are essential for its application in research and potential therapeutic use:

    These properties influence how devazepide is used in laboratory settings and its formulation in potential therapeutic applications .

    Applications

    Devazepide has several scientific applications:

    1. Research on Appetite Regulation: It serves as a valuable tool in studies examining appetite control mechanisms mediated by cholecystokinin.
    2. Gastrointestinal Studies: Researchers utilize devazepide to investigate gastrointestinal motility and secretion dynamics, particularly in animal models.
    3. Potential Therapeutic Use: While primarily used in research settings, there is ongoing interest in exploring devazepide's potential as a treatment for gastrointestinal disorders due to its appetite-stimulating effects .
    Introduction to Devazepide in Neuropharmacological Research

    Historical Discovery and Development of Benzodiazepine-Derived CCK Receptor Antagonists

    The development of devazepide emerged from systematic structure-activity relationship studies conducted at Merck Research Laboratories in the mid-1980s. Researchers sought to exploit the benzodiazepine scaffold to develop ligands targeting peptide receptors rather than traditional GABAergic targets. The breakthrough came with the identification of L-364,718 (later named devazepide) as a compound with picomolar affinity for the CCK1 receptor and remarkable selectivity over the closely related CCK2 receptor (greater than 1,000-fold selectivity) [2] [9]. This discovery was patented in 1989 (US Patent 4820834) and represented the first potent non-peptide CCK receptor antagonist suitable for in vivo studies [2].

    The molecular structure of devazepide features a distinctive configuration: (3S)-3-amino-1-methyl-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one conjugated to indole-2-carboxylic acid via an amide linkage. This hybrid structure enables high-affinity binding to the CCK1 receptor through key interactions with receptor subdomains typically engaged by the C-terminal octapeptide of endogenous CCK (CCK-8) [9]. Unlike earlier peptide-based antagonists that suffered from poor oral bioavailability and short half-lives, devazepide demonstrated excellent central nervous system penetration following peripheral administration, facilitating neuropharmacological investigations previously impossible with peptide antagonists [5].

    Table 1: Key Developmental Milestones of Devazepide

    YearMilestoneSignificance
    1986Initial characterization of L-364,718First demonstration of potent CCK1 receptor antagonism (Ki = 0.6 nM) [2]
    1988Comprehensive pharmacological profilingEstablished selectivity profile and in vivo efficacy [2]
    1989Grant of US Patent 4820834Secured intellectual property for benzodiazepine-derived CCK antagonists [2]
    Early 1990sExpansion of research applicationsUsed to elucidate physiological roles of CCK in satiety, anxiety, and nociception [5] [6]
    2000sInvestigation of antitumor propertiesDemonstrated pro-apoptotic effects in Ewing sarcoma models [4]

    Devazepide's Role in Elucidating Cholecystokinin (CCK) Signaling Pathways

    Devazepide's exceptional receptor selectivity has made it an invaluable probe for dissecting the physiological functions of CCK signaling. Research using devazepide has demonstrated that peripheral CCK signaling operates primarily through a paracrine mode of action rather than an endocrine mechanism in rodent models. This was established when intraportal administration of CCK-8 failed to inhibit feeding, while equivalent doses administered peripherally produced robust satiety effects. Devazepide administration blocked these effects, confirming that CCK acts locally on vagal afferent terminals rather than via systemic circulation [1] [6].

    Crucially, devazepide studies revealed the functional topography of CCK receptors within the vagal pathway. Vagal afferent neurons express CCK1 receptors and co-express receptors for numerous other regulatory peptides, including leptin, ghrelin, orexin, cannabinoids (CB1), PYY, and GLP-1/GLP-2. Research using devazepide demonstrated that CCK dynamically modulates the expression of these receptors based on nutritional status. Specifically, devazepide administration blocked the feeding-induced downregulation of CB1 receptors on vagal afferents, revealing that endogenous CCK normally suppresses this orexigenic pathway postprandially [1].

    Furthermore, devazepide was instrumental in characterizing CCK-leptin interactions in appetite regulation. Studies demonstrated that leptin potentiates CCK-induced activation of vagal afferents and enhances CCK's satiating effects. Devazepide administration blocked these interactions, establishing that functional CCK1 receptors are essential for leptin's ability to amplify short-term satiety signals [1]. These findings illustrate how devazepide has enabled researchers to unravel the complex neuroendocrine cross-talk governing energy homeostasis.

    Table 2: Devazepide's Contributions to Elucidating CCK Signaling Pathways

    Signaling PathwayDevazepide's RoleKey Findings
    Vagal Afferent SignalingBlocked CCK-induced vagal activationConfirmed CCK1R as primary mediator of gut-brain communication [1]
    Receptor Cross-ModulationPrevented feeding-induced receptor expression changesRevealed CCK's role in downregulating orexigenic (CB1) receptors postprandially [1]
    Leptin-CCK InteractionsAbolished leptin's potentiation of CCK effectsEstablished CCK1R as necessary for adiposity signal integration [1]
    Gallbladder MotilityInhibited CCK-induced contractionConfirmed CCK1R as primary mediator of postprandial gallbladder emptying [3]
    Conditioned RewardImpaired acquisition of conditioned rewardRevealed CCK-dopamine interactions in mesolimbic pathways [5]

    Positional Significance in the Evolution of Gastrointestinal and Neuroendocrine Therapeutics

    Devazepide occupies a unique position in the historical development of gastrointestinal and neuroendocrine therapeutics. Its discovery provided the first pharmacological evidence that selective CCK1 receptor blockade could accelerate gastric emptying and stimulate appetite, suggesting potential applications for dyspepsia, gastroparesis, and cachexia [2] [6]. However, subsequent research revealed unexpected complexities in CCK pathophysiology that limited devazepide's therapeutic translation. Studies in gallstone-susceptible C57BL/6J mice demonstrated that chronic devazepide administration (4 mg/kg/day) significantly accelerated cholesterol crystallization and microlithiasis formation, with 40% of treated mice developing gallstones within 21 days [3].

    The pro-cholelithogenic effects of devazepide were attributed to three interconnected mechanisms: impaired gallbladder contraction leading to bile stasis (residual gallbladder volumes increased by >50%), enhanced hepatic secretion of biliary cholesterol (without affecting phospholipids or bile salts), and increased intestinal cholesterol absorption. These findings provided crucial insights into the pathophysiological consequences of chronic CCK1 receptor blockade and highlighted the essential role of endogenous CCK in maintaining biliary homeostasis [3].

    In neuroendocrine oncology, devazepide has demonstrated unexpected antineoplastic properties. In Ewing sarcoma models, devazepide (10 μmol/L) inhibited tumor cell growth by 85-88% through induction of apoptosis, whereas CCK2 receptor antagonists showed negligible effects. In vivo, devazepide administration reduced xenograft tumor growth by 40%, suggesting CCK1 receptor antagonism might represent a novel therapeutic approach for Ewing tumors [4]. This antitumor effect appears specific to certain neuroendocrine malignancies, as devazepide's pro-apoptotic action was not observed in common carcinomas.

    The development of devazepide also indirectly advanced neuroendocrine tumor targeting strategies. While devazepide itself is not used therapeutically for neuroendocrine tumors (NETs), research using this compound helped characterize CCK receptor expression patterns in NETs. This knowledge contributed to the development of peptide receptor radionuclide therapy (PRRT) targeting somatostatin receptors, now a mainstay treatment for gastroenteropancreatic NETs expressing somatostatin receptors 2 and 5 [7]. The classification systems for NETs, recently updated by WHO in 2017, now guide treatment selection based on tumor differentiation (well-differentiated NETs vs. poorly differentiated NECs) and proliferation indices (Ki-67 index) [8].

    Devazepide's most enduring impact remains in basic research, where it continues to serve as a gold standard CCK1 receptor antagonist for investigating gut-brain communication, energy homeostasis, and neuroendocrine signaling pathways. Its legacy persists in the development of later-generation gastrointestinal drugs that more selectively target specific pathways without the complex effects on biliary function revealed by devazepide research [1] [3] [6].

    Properties

    CAS Number

    103420-77-5

    Product Name

    Devazepide

    IUPAC Name

    N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide

    Molecular Formula

    C25H20N4O2

    Molecular Weight

    408.5 g/mol

    InChI

    InChI=1S/C25H20N4O2/c1-29-21-14-8-6-12-18(21)22(16-9-3-2-4-10-16)27-23(25(29)31)28-24(30)20-15-17-11-5-7-13-19(17)26-20/h2-15,23,26H,1H3,(H,28,30)/t23-/m1/s1

    InChI Key

    NFHRQQKPEBFUJK-HSZRJFAPSA-N

    SMILES

    CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5

    Solubility

    Soluble in DMSO, not in water

    Synonyms

    Devazepide; Devazepide [USAN:INN]; L 364,718; L 364718; L-364,718; MK 329; MK-329; UNII-JE6P7QY7NH.

    Canonical SMILES

    CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5

    Isomeric SMILES

    CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.